Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate
Brand Name: Vulcanchem
CAS No.: 892502-00-0
VCID: VC11680177
InChI: InChI=1S/C9H13N3O2.2ClH.H2O/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7;;;/h6,10H,2-5H2,1H3;2*1H;1H2
SMILES: CCOC(=O)C1=CN2CCNCC2=N1.O.Cl.Cl
Molecular Formula: C9H17Cl2N3O3
Molecular Weight: 286.15 g/mol

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate

CAS No.: 892502-00-0

Cat. No.: VC11680177

Molecular Formula: C9H17Cl2N3O3

Molecular Weight: 286.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate - 892502-00-0

Specification

CAS No. 892502-00-0
Molecular Formula C9H17Cl2N3O3
Molecular Weight 286.15 g/mol
IUPAC Name ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrate;dihydrochloride
Standard InChI InChI=1S/C9H13N3O2.2ClH.H2O/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7;;;/h6,10H,2-5H2,1H3;2*1H;1H2
Standard InChI Key FVACSCIVHHZRPL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN2CCNCC2=N1.O.Cl.Cl
Canonical SMILES CCOC(=O)C1=CN2CCNCC2=N1.O.Cl.Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Identity

The compound is systematically named ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate, reflecting its core structure, salt form, and hydration state. Its molecular formula is C9H17Cl2N3O3\text{C}_9\text{H}_{17}\text{Cl}_2\text{N}_3\text{O}_3, with a molar mass of 286.15 g/mol (hemihydrate form). Variants exist, such as the 0.5 hydrate (CAS 623564-18-1, molar mass 268.142 g/mol) , where differences in hydration account for discrepancies in molecular weight.

Structural Characteristics

The molecule comprises a bicyclic system: a partially saturated pyrazine ring fused to an imidazole ring (Figure 1). The ethyl carboxylate group at position 2 enhances solubility, while the dihydrochloride salt improves stability. Intramolecular hydrogen bonding between the protonated amine groups and chloride ions stabilizes the crystal lattice.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number892502-00-0 (hemihydrate)
623564-18-1 (0.5 hydrate)
Molecular FormulaC9H17Cl2N3O3\text{C}_9\text{H}_{17}\text{Cl}_2\text{N}_3\text{O}_3
IUPAC NameEthyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate; hydrate; dihydrochloride
SMILESCCOC(=O)C1=CN2CCNCC2=N1.O.Cl.Cl

Synthesis and Manufacturing

Challenges in Synthesis

Key challenges include controlling regioselectivity during cyclization and maintaining stereochemical integrity. Purification is complicated by the compound’s hygroscopic nature, necessitating anhydrous conditions during isolation .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt enhances water solubility compared to the free base. It is stable under ambient conditions but degrades upon exposure to strong oxidizers, bases, or high temperatures, releasing hazardous gases like hydrogen chloride .

Table 2: Physicochemical Data

PropertyValueSource
Molar Mass286.15 g/mol (hemihydrate)
277.15 g/mol (0.5 hydrate)
SolubilitySoluble in water, polar solvents
Storage ConditionsRoom temperature, dry environment
Hazard ClassGHS PictogramPrecautionary Statement
Acute ToxicitySkull and CrossbonesAvoid inhalation
Skin IrritationExclamation MarkWear protective gloves

Applications and Research Implications

Material Science

The compound’s ionic character and hydrogen-bonding capacity may enable its use in co-crystal engineering to modulate the solubility of poorly soluble drugs.

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